molecular formula C10H16N4O B15240528 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide

1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide

Cat. No.: B15240528
M. Wt: 208.26 g/mol
InChI Key: HNRLNOIAQQFJAI-UHFFFAOYSA-N
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Description

1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with an amino group, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with an imidazole derivative under acidic conditions to form the imidazole-substituted cyclohexane. This intermediate is then subjected to amination and carboxamidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, imidazoline derivatives, and various substituted cyclohexane derivatives .

Scientific Research Applications

1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxamide is unique due to its cyclohexane ring, which provides greater conformational flexibility and stability compared to its linear counterparts. This structural feature can enhance its binding affinity and specificity in biological systems .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

1-amino-3-imidazol-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H16N4O/c11-9(15)10(12)3-1-2-8(6-10)14-5-4-13-7-14/h4-5,7-8H,1-3,6,12H2,(H2,11,15)

InChI Key

HNRLNOIAQQFJAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(C(=O)N)N)N2C=CN=C2

Origin of Product

United States

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